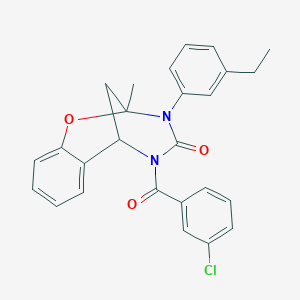![molecular formula C22H26FN3O B11444191 N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2,2-dimethylpropanamide](/img/structure/B11444191.png)
N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that features a benzodiazole core, a fluorophenyl group, and a dimethylpropanamide moiety
Preparation Methods
The synthesis of N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzodiazole core.
Attachment of the Propyl Chain: The propyl chain is attached through an alkylation reaction, using a suitable alkylating agent.
Formation of the Dimethylpropanamide Moiety:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium hydroxide).
Scientific Research Applications
N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core and fluorophenyl group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE can be compared with similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also features a fluorophenyl group and is studied for its antibacterial activity.
Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities, including antiviral and anticancer properties.
Fentanyl Analogues: These compounds, like N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine, share structural similarities and are known for their potent biological effects.
The uniqueness of N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26FN3O |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H26FN3O/c1-22(2,3)21(27)24-14-8-13-20-25-18-11-6-7-12-19(18)26(20)15-16-9-4-5-10-17(16)23/h4-7,9-12H,8,13-15H2,1-3H3,(H,24,27) |
InChI Key |
WEDBMQMXDGRHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(2H-1,3-Benzodioxol-5-YL)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid](/img/structure/B11444111.png)
![2-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444114.png)
![2-[1-(4-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11444118.png)
![2-[(2-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11444121.png)
![3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11444126.png)
![5-(Ethylsulfanyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole](/img/structure/B11444129.png)
![Ethyl 4-(2-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate](/img/structure/B11444138.png)
![3-(4-chlorophenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444145.png)
![N-(4-chlorophenethyl)-3-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B11444161.png)
![2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11444169.png)
![3-(2-fluorophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444177.png)
![1-(5-Chloro-2-methylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine](/img/structure/B11444182.png)

![3,4-dimethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide](/img/structure/B11444185.png)
